Astressin is a synthetic peptide antagonist of Corticotropin-Releasing Factor (CRF) receptors [, , , , ]. It is a crucial tool in scientific research for investigating the physiological and pathological roles of the CRF system, particularly in the context of stress response and related disorders [, ]. Astressin exhibits high affinity for both CRF receptor subtypes, CRF1 and CRF2, with a slightly higher affinity for CRF1 [, , , , , ]. This makes it a valuable tool for studying the distinct and overlapping functions of these receptor subtypes in various biological processes.
Astressin and its analogues are primarily synthesized using solid-phase peptide synthesis methodologies [, ]. The synthesis typically employs 9-fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) protecting groups for amino acids and utilizes a stepwise approach to assemble the peptide chain on a solid support [, ].
Astressin is a cyclic peptide with a lactam bridge formed between the side chains of Glutamic acid and Lysine residues [, , ]. This cyclic constraint is crucial for its antagonistic activity and its ability to adopt a right-handed α-helical conformation, which is believed to be essential for binding to CRF receptors [, , ].
Astressin acts as a competitive antagonist at both CRF1 and CRF2 receptors [, , , , , ]. It binds to the receptors with high affinity, preventing the binding of endogenous CRF and urocortins [, , , , , ]. This blockade of CRF receptor activation inhibits the downstream signaling cascades typically triggered by CRF, ultimately suppressing the physiological and behavioral responses associated with CRF activation [, , , , , ].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9